

Unveiling CH-1504: A Comparative Analysis of a Novel Antifolate in Rheumatoid Arthritis

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Compound of Interest

Compound Name: CH 150

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For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-validation of CH-1504's activity, presenting a detailed comparison with the standard-of-care methotrexate in the context of rheumatoid arthritis. This document synthesizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways and study designs.

CH-1504 is an orally available, metabolically inert antifolate compound developed as a potential therapeutic for rheumatoid arthritis (RA). As an analog of methotrexate (MTX), the cornerstone of RA treatment, CH-1504 is designed to inhibit dihydrofolate reductase (DHFR) with comparable potency. A key differentiating feature of CH-1504 is its resistance to polyglutamylation and hydroxylation, metabolic processes that contribute to the toxicity of MTX. This design aims to offer a superior safety and tolerability profile while maintaining therapeutic efficacy. The L-isomer of CH-1504, designated as CH-4051, has demonstrated improved *in vitro* potency[1].

Comparative Efficacy in Rheumatoid Arthritis

A phase II multicenter, randomized, double-blind, double-dummy clinical trial (NCT00658047) was conducted to evaluate the efficacy and safety of CH-1504 in patients with active rheumatoid arthritis who were naive to methotrexate. The study compared three different daily doses of CH-1504 (0.25 mg, 0.5 mg, and 1.0 mg) with a standard weekly dose of methotrexate (titrated up to 20.0 mg). All participants received a weekly 10 mg folate supplement. The

primary efficacy endpoint was the proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at 12 weeks[2][3].

Table 1: ACR20 Response at Week 12

Treatment Group	ACR20 Response Rate (%)
CH-1504 (0.25 mg/day)	Data not specified in search results
CH-1504 (0.5 mg/day)	Data not specified in search results
CH-1504 (1.0 mg/day)	Data not specified in search results
Methotrexate (\leq 20 mg/week)	Data not specified in search results

Note: While the study concluded comparable efficacy, specific ACR20 percentages for each arm were not detailed in the provided search results.

Secondary efficacy endpoints included the change from baseline in the 28-joint Disease Activity Score (DAS28) and individual components of the ACR composite index. At the 12-week mark, CH-1504 demonstrated comparable efficacy to methotrexate across these measures, including reductions in tender and swollen joints[2].

Safety and Tolerability Profile

The safety and tolerability of CH-1504 were assessed by monitoring adverse events and laboratory abnormalities. The adverse events reported across all treatment groups were generally mild. A notable difference was observed in liver enzyme levels. Patients in the methotrexate group experienced an increase in liver enzymes from baseline to week 16, whereas the increases in the CH-1504 groups were qualitatively lesser. Furthermore, two patients in the methotrexate arm withdrew from the study due to gastrointestinal-related adverse events[2].

Table 2: Comparative Safety and Tolerability

Feature	CH-1504 (all doses)	Methotrexate
Adverse Events	Mild	Mild, with 2 patient withdrawals due to GI issues
Liver Enzyme Elevation	Qualitatively lesser increase	Increased from baseline

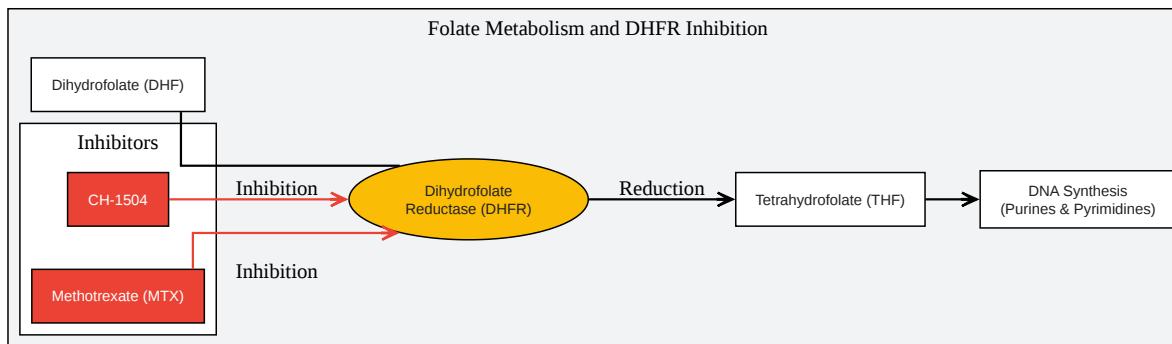
Experimental Protocols

Phase II Clinical Trial Methodology (NCT00658047)

- Study Design: A randomized, double-blind, double-dummy, multicenter study.
- Patient Population: 201 patients with moderate to severe active rheumatoid arthritis who were naive to methotrexate.
- Treatment Arms:
 - CH-1504: 0.25 mg, 0.5 mg, or 1.0 mg administered orally once daily.
 - Methotrexate: Titrated to 20.0 mg administered orally once weekly.
- Concomitant Medication: All patients received a 10 mg folate supplement weekly.
- Duration: 12 weeks of treatment with a 4-week treatment-free follow-up.
- Assessments: Efficacy and safety were evaluated at weeks 2, 4, 8, and 12.
- Primary Endpoint: Proportion of patients achieving ACR20 response at week 12.
- Secondary Endpoints: Change from baseline in DAS28 and individual components of the ACR composite index.
- Safety Monitoring: Assessment of adverse events and laboratory parameters, including liver enzymes.

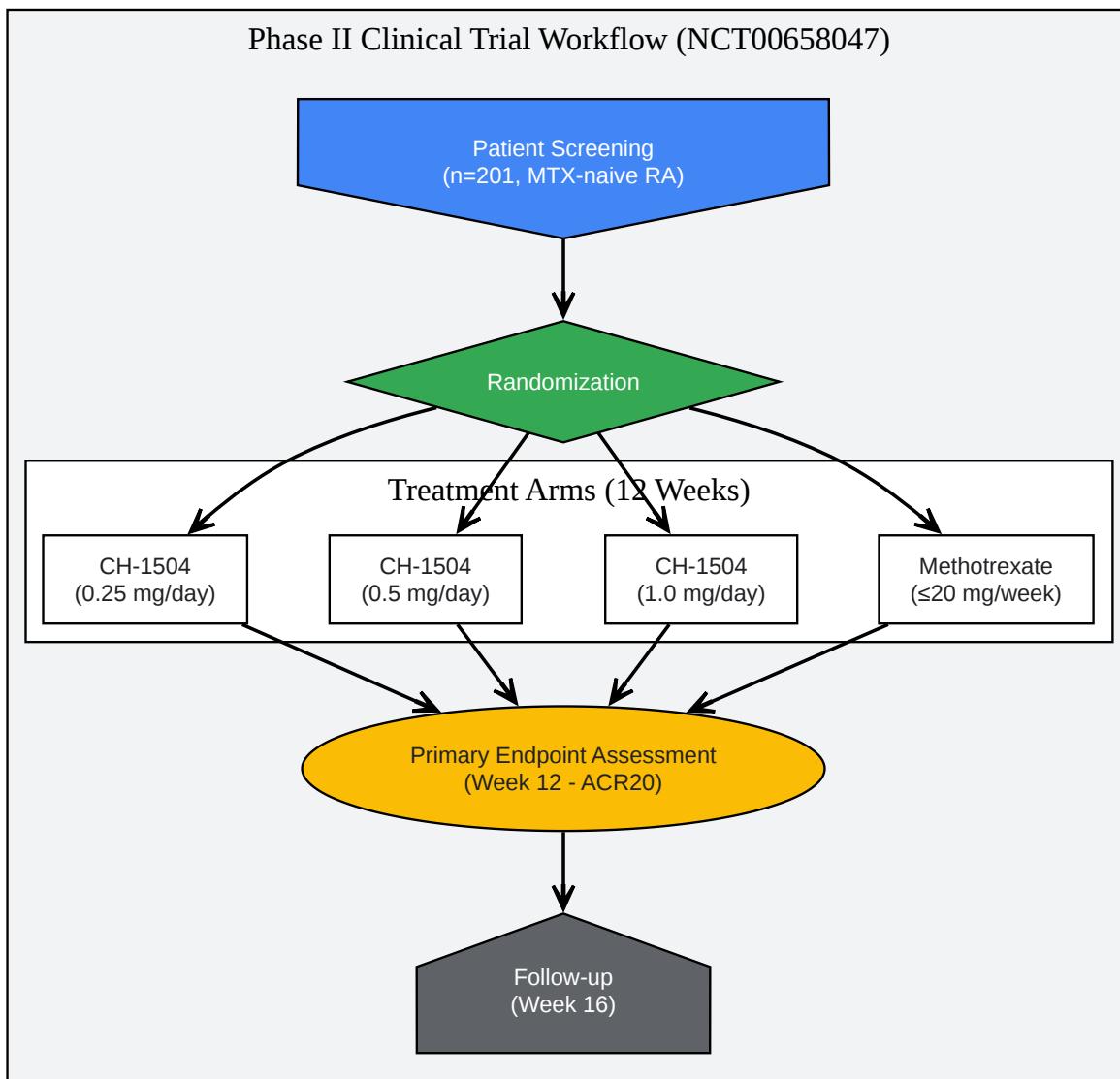
Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the folate pathway and the clinical trial workflow.



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Fig. 1: Mechanism of Action of CH-1504 and Methotrexate.



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Fig. 2: Experimental Workflow of the Phase II Clinical Trial.

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References

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